4-Amino-2,6-dimethylbenzonitrile
Overview
Description
Preparation Methods
The synthesis of ICI 154129 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
ICI 154129 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: ICI 154129 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
ICI 154129 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving delta-opioid receptors.
Biology: The compound is utilized to study the physiological and biochemical roles of delta-opioid receptors in various biological systems.
Medicine: ICI 154129 is investigated for its potential therapeutic applications in conditions like epilepsy and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals targeting delta-opioid receptors
Mechanism of Action
ICI 154129 exerts its effects by selectively binding to delta-opioid receptors, thereby blocking the action of endogenous opioids like enkephalins. This antagonistic action prevents the activation of delta-opioid receptors, which are involved in modulating pain, mood, and other physiological processes. The molecular targets include the delta-opioid receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
ICI 154129 is unique in its high selectivity for delta-opioid receptors compared to other opioid receptor antagonists. Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to counteract opioid overdoses.
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of alcohol and opioid dependence.
Naltrindole: A selective delta-opioid receptor antagonist similar to ICI 154129 but with different pharmacokinetic properties.
ICI 154129 stands out due to its specific action on delta-opioid receptors, making it a valuable tool in research focused on these receptors .
Properties
IUPAC Name |
4-amino-2,6-dimethylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWQGGLMWIFREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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